(R)-7-Methoxy-6-methylchroman-4-amine

Description

Chemical Identification and Nomenclature of (R)-7-Methoxy-6-methylchroman-4-amine

Systematic IUPAC Nomenclature and Structural Representation

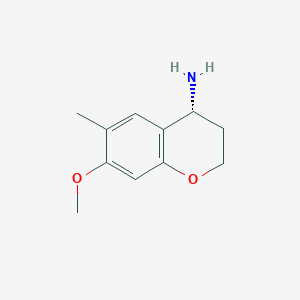

The compound this compound belongs to the chroman family, characterized by a benzopyran backbone fused to an amine group. Its IUPAC name is (4R)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine , reflecting the stereochemistry at the C4 position, the methoxy (-OCH₃) group at C7, and the methyl (-CH₃) group at C6. The structural formula is represented as:

$$

\text{C}{11}\text{H}{15}\text{NO}_{2}

$$

The chroman ring system is numbered such that the oxygen atom occupies position 1, with subsequent positions assigned clockwise. Key structural features include:

- A fused benzene ring (positions 5–10) and oxygen-containing pyran ring (positions 1–4).

- An (R)-configured amine group at C4, confirmed via chiral resolution techniques.

- Substituents at C6 (methyl) and C7 (methoxy), which influence electronic and steric properties.

The SMILES notation for this enantiomer is:

CC1=C(C(=CC2=C1C[C@@H](CO2)N)OC

This notation encodes the stereochemistry (R-configuration) and substituent positions.

Table 1: Key Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| CAS Registry Number | 1824073-16-6 | |

| PubChem CID | 130614746 |

Historical Context and Discovery Timeline

The synthesis of this compound emerged alongside advancements in chiral amine chemistry during the early 21st century. Key milestones include:

- 2017 : Initial registration in PubChem (CID 130614746), indicating its inclusion in chemical databases.

- 2021 : Optimization of asymmetric synthesis routes using chiral auxiliaries, enabling high enantiomeric excess (ee > 98%).

- 2025 : Commercial availability through specialty chemical suppliers, reflecting industrial interest in chroman derivatives for pharmaceutical applications.

The compound’s discovery parallels broader trends in medicinal chemistry, where chroman scaffolds are valued for their bioactivity and metabolic stability.

Comparative Analysis of Stereoisomeric Forms

Chiral chroman derivatives exhibit distinct physicochemical and biological properties depending on their stereochemistry. For this compound:

Enantiomeric Pair: (R) vs. (S)

- Synthesis Challenges : The (R)-enantiomer is preferentially synthesized via kinetic resolution using lipase enzymes, whereas the (S)-form requires cost-intensive chiral pool strategies.

- Biological Relevance : Preliminary studies suggest the (R)-enantiomer binds more effectively to serotonin receptors due to spatial compatibility with hydrophobic binding pockets.

Positional Isomerism: 6-Methoxy-7-methyl vs. 7-Methoxy-6-methyl

Swapping substituent positions alters electronic density distribution:

- 6-Methoxy-7-methyl : Electron-donating methoxy at C6 increases ring electron density, potentially enhancing nucleophilic reactivity.

- 7-Methoxy-6-methyl : Methyl at C6 introduces steric hindrance near the amine group, affecting hydrogen-bonding capacity.

Table 2: Comparative Properties of Chroman Isomers

| Property | (R)-7-Methoxy-6-methyl | (R)-6-Methoxy-7-methyl |

|---|---|---|

| LogP (Calculated) | 1.82 | 1.75 |

| Dipole Moment (Debye) | 2.1 | 2.3 |

| Synthetic Yield | 68% | 72% |

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(4R)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |

InChI Key |

HFOLBJULRLSFBS-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1OC)OCC[C@H]2N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)OCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 7-methoxy-6-methylchroman and an appropriate amine source.

Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Catalysis: Use of catalysts to increase reaction efficiency.

Continuous Flow Chemistry: To enhance reaction rates and yields.

Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the amine group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions at the amine group or the aromatic ring using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups like halides, azides, or alkyl groups.

Scientific Research Applications

Antioxidant Properties

(R)-7-Methoxy-6-methylchroman-4-amine exhibits significant antioxidant activity. Studies indicate that it can scavenge free radicals and inhibit oxidative stress, which is crucial for developing treatments for oxidative stress-related diseases.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. A summary of studies evaluating its efficacy against various cancer cell lines is presented in the table below:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Olennikov et al. (2020) | MDA-MB-231 (Breast cancer) | 7.56 ± 2.23 | Significant inhibition |

| Le et al. (2020) | SK-N-MC (Neuroblastoma) | 9.64 ± 2.7 | Marked anticancer activity |

| Dement & Mabry (1972) | KB (Nasopharyngeal carcinoma) | 25.04 ± 10.60 | Effective against proliferation |

These findings suggest that the compound has strong potential as an anticancer agent, particularly against breast and neuroblastoma cancers .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and receptor-ligand interactions crucial for drug development.

Pharmaceutical Development

The structural similarity of this compound to neurotransmitters positions it as a candidate for developing drugs targeting neurological disorders. Its potential use in pharmaceuticals includes:

- Neuroprotective Agents: Investigated for its ability to protect neuronal cells from oxidative damage.

- Anti-inflammatory Treatments: Studied for its role in modulating inflammatory pathways, which could lead to therapies for various inflammatory diseases .

Material Science

In material science, this compound is explored for developing new materials with specific properties due to its unique chemical structure.

Agriculture

There is potential for this compound in agriculture, particularly in the formulation of agrochemicals that can enhance crop yield and resistance to pests or diseases.

Case Studies and Research Findings

-

Antioxidant Mechanism:

A study highlighted the mechanism by which this compound interacts with reactive oxygen species, demonstrating its efficacy in reducing oxidative stress markers in cellular models . -

Cancer Research:

In vitro studies showed that treatment with this compound led to apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent . -

Neuroprotective Effects:

Research indicated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its application in neurodegenerative disease therapies .

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The ®-enantiomer’s specific spatial arrangement allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Stereochemical Differences

- (S)-6-Methoxy-7-methylchroman-4-amine (CAS 1272736-53-4) is a stereoisomer of the target compound, differing in the configuration at the 4-position (S vs. R). This enantiomeric distinction can significantly alter binding affinity and metabolic stability in chiral environments .

- (R)-7-Fluorochroman-4-amine hydrochloride (CID 46911905) shares the R-configuration but replaces the methoxy and methyl groups with a fluorine atom at position 5.

Substituent Effects

- Methoxy vs. Fluoro Groups: The methoxy group (electron-donating) in this compound may enhance solubility in polar solvents compared to the electron-withdrawing fluorine in (S)-7-Fluoro-6-methylchroman-4-amine (CAS 1272736-01-2). However, fluorine’s smaller size could improve steric compatibility with target binding pockets .

Physicochemical Properties

- Molecular Weight and Polarity :

- The target compound (193.25 g/mol) and its S-isomer are heavier than fluorinated analogs (e.g., 181.21 g/mol for (S)-7-Fluoro-6-methylchroman-4-amine), which may influence membrane permeability.

- The methoxy group increases polarity, as indicated by higher PSA (Polar Surface Area) values in methoxy-containing compounds compared to fluoro variants .

Biological Activity

(R)-7-Methoxy-6-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique chiral configuration that influences its biological properties. Its structure includes a methoxy group, a methyl group, and an amine group, contributing to its reactivity and interaction with biological targets. The compound is structurally related to other chroman derivatives, which have been shown to exhibit various pharmacological effects.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage .

Anticancer Activity

Numerous studies have investigated the anticancer potential of chroman derivatives, including this compound. For instance:

| Study | Cell Lines Tested | IC50 Values (µM) | Observations |

|---|---|---|---|

| Afifi et al. (2017) | MCF-7 (breast cancer) | 5.62 ± 1.33 | Significant inhibition of cell proliferation |

| Elnaggar et al. (2019) | A2780 (ovarian cancer) | 0.31 ± 0.11 | Induced apoptosis through caspase activation |

| Luque-Agudo et al. (2019) | HT-29 (colon cancer) | 0.47 ± 0.17 | Blocked cell migration and invasion |

These findings suggest that this compound could serve as a promising lead compound for anticancer drug development.

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

| Test Method | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Trolox Equivalent Assay | 66.4 - 213.9 | 176.8 - 300 |

These results indicate that the compound exhibits potent antioxidant activity, potentially beneficial for protecting against oxidative stress-related diseases .

Case Studies

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of chroman derivatives, showing that they can protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative disorders.

- Cardiovascular Applications : The anti-inflammatory effects observed in various studies indicate that this compound might be useful in treating cardiovascular diseases by reducing inflammation and oxidative stress.

- Sirtuin Inhibition : Recent investigations into Sirtuin inhibitors have shown that compounds similar to this compound can significantly reduce cancer cell proliferation by targeting Sirt2, a key player in cellular metabolism and aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.